PROTAC FKBP Degrader-3

Description

BenchChem offers high-quality PROTAC FKBP Degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC FKBP Degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

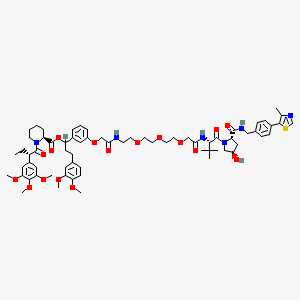

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQROXFLIRBPGZ-DCXOQVPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Targeted Protein Degradation: A Technical Guide to PROTAC FKBP Degrader-3

Executive Summary

The advent of Proteolysis-Targeting Chimeras (PROTACs) has catalyzed a paradigm shift in drug development, moving from occupancy-driven inhibition to event-driven pharmacology. Among the most robust systems for validating target biology is the degradation of FK506-binding protein 12 (FKBP12) and its engineered variants (e.g., FKBP12^F36V). This whitepaper dissects the structural biology, mechanism of action, and experimental deployment of PROTAC FKBP Degrader-3 , a highly potent, VHL-recruiting heterobifunctional molecule designed for precise protein regulation.

Structural Biology & Mechanism of Action

PROTAC FKBP Degrader-3 is a rationally engineered molecule comprising three distinct chemical moieties:

-

Target Ligand: An FKBP-binding group that anchors with high affinity to the solvent-exposed cleft of the FKBP protein.

-

Linker: A highly optimized chemical bridge that dictates the spatial geometry and flexibility of the resulting protein-protein interaction.

-

E3 Ligase Ligand: A von Hippel-Lindau (VHL) binding group, which distinguishes it from CRBN-recruiting degraders.

As elucidated by 1, PROTAC FKBP Degrader-3 differs from other FKBP degraders (like dTAG-13) in its E3 ligand, linker composition, and the specific attachment position on the FKBP ligand[1]. This structural divergence is critical because small changes in linker chemistry drastically alter the thermodynamic landscape of ternary complex formation.

Upon cell entry, the molecule binds simultaneously to FKBP and the VHL E3 ligase, forming a ternary complex (FKBP–PROTAC–VHL). This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to specific lysine residues on the target. Time-course experiments reveal that treatment with 250 nM of PROTAC FKBP Degrader-3 induces rapid polyubiquitination within the first hour. Demonstrating remarkable precision, upon recruiting endogenous VHL, only a single background lysine (Lys158) on EGFP-FKBP fusions is ubiquitylated 2[2].

Mechanism of PROTAC FKBP Degrader-3 inducing targeted protein degradation.

Quantitative Profiling: VHL vs. CRBN Recruitment

Choosing the correct E3 ligase recruiter is paramount in PROTAC design. While CRBN-based degraders are highly effective, they can exhibit off-target degradation of neo-substrates (e.g., IKZF1/3) due to the intrinsic properties of immunomodulatory imide drugs (IMiDs). PROTAC FKBP Degrader-3 utilizes a VHL ligand, offering an orthogonal degradation profile that is crucial for validating phenotypes without IMiD-induced confounding variables.

Table 1: Comparative Attributes of FKBP-Targeting PROTACs

| Degrader Molecule | Primary Target | E3 Ligase Recruited | Degradation Kinetics (DC50) | Key Application |

| PROTAC FKBP Degrader-3 | FKBP12 / FKBP12^F36V | VHL | ~250 nM (Rapid Ubiquitination) | VHL-dependent target validation; Phenotypic screening |

| dTAG-13 | FKBP12^F36V | CRBN | ~1 - 10 nM | General in vitro/in vivo dTAG POI degradation |

| RC32 | Endogenous FKBP12 | CRBN | ~0.3 nM | Highly potent systemic endogenous FKBP12 clearance |

Data synthesized from3[3] and 1[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of PROTAC FKBP Degrader-3, researchers must employ self-validating experimental designs. A common pitfall in PROTAC research is ignoring the "hook effect"—where excess PROTAC saturates both the target and the E3 ligase independently, preventing ternary complex formation. Furthermore, verifying the mechanism (ubiquitination) rather than just the outcome (degradation) ensures scientific integrity.

Experimental workflow for evaluating PROTAC-mediated FKBP degradation.

Step-by-Step Protocol: In Vitro Degradation & Ubiquitination Assay

-

Cell Seeding & Preparation:

-

Action: Seed engineered cells (e.g., PC-3 cells expressing FKBP12^F36V-EGFP) at 2 × 10^5 cells/well in a 6-well plate.

-

Causality: As demonstrated in recent 4[4], PC-3 cells provide a stable EGFP baseline (>5,000 fluorescence units). Seeding at this specific density ensures cells remain in the exponential growth phase, which is critical because proteasome activity and ubiquitin turnover are highly dependent on active cellular metabolic states.

-

-

Compound Formulation:

-

Action: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock, storing aliquots at -80°C.

-

Causality: PROTACs possess high molecular weights and lipophilicity. Repeated freeze-thaw cycles or aqueous reconstitution can lead to compound aggregation and irreversible inactivation[2].

-

-

Kinetic Dose-Response Treatment:

-

Action: Treat cells with a concentration gradient (1 nM, 10 nM, 50 nM, 250 nM, 1 μM) for a time course of 1, 4, 12, and 24 hours.

-

Causality: A single-dose endpoint is scientifically insufficient. The gradient identifies the optimal degradation concentration (typically ~250 nM for this compound) and maps the biphasic "hook effect." The 1-hour time point is specifically required to capture transient polyubiquitination before the target is fully degraded by the 26S proteasome.

-

-

Lysis & Target Extraction:

-

Action: Lyse cells using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 50 mM PR-619.

-

Causality: PR-619 is a broad-spectrum deubiquitinase (DUB) inhibitor. Without it, highly active endogenous DUBs will strip the polyubiquitin chains from FKBP during lysis, masking the direct mechanism of action of the PROTAC and leading to false-negative ubiquitination blots.

-

-

Quantification:

-

Action: Resolve lysates via SDS-PAGE and immunoblot for FKBP, VHL, and GAPDH. Alternatively, utilize high-throughput flow cytometry to track EGFP decay.

-

Conclusion

PROTAC FKBP Degrader-3 exemplifies the precision of modern targeted protein degradation. By leveraging VHL recruitment and highly specific linker chemistry, it provides an indispensable tool for functional genomics and target validation. Adhering to rigorous, causality-driven protocols ensures that researchers can reliably harness its event-driven pharmacology while avoiding common systemic artifacts.

References

-

PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network Source: NIH / PMC (Huber et al.) URL:[Link]

-

PhenoDEL as a Novel Screening Strategy Based on Intracellular Protein Degradation Activity Source: bioRxiv URL:[Link]

Sources

- 1. PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PhenoDEL as a Novel Screening Strategy Based on Intracellular Protein Degradation Activity | bioRxiv [biorxiv.org]

The Architectural and Mechanistic Blueprint of PROTAC FKBP Degrader-3

As targeted protein degradation (TPD) matures from a conceptual breakthrough to a cornerstone of modern pharmacology, the rational design of Proteolysis Targeting Chimeras (PROTACs) demands rigorous physicochemical and mechanistic scrutiny. PROTAC FKBP Degrader-3 serves as a premier model compound for understanding the spatial and kinetic requirements of von Hippel-Lindau (VHL)-mediated degradation.

This technical guide deconstructs the chemical anatomy, molecular weight constraints, and self-validating experimental protocols required to deploy PROTAC FKBP Degrader-3 effectively in preclinical research.

Physicochemical Profiling and Structural Anatomy

PROTAC FKBP Degrader-3 is a rationally designed, heterobifunctional molecule engineered to hijack the intracellular ubiquitin-proteasome system (UPS). Its high molecular weight and complex stereochemistry are deliberate design choices that dictate its biological efficacy.

Quantitative Chemical Profile

To ensure reproducibility across assays, researchers must account for the compound's precise physicochemical parameters. Below is the standardized profile for PROTAC FKBP Degrader-3 .

| Parameter | Value / Specification |

| Chemical Name | PROTAC FKBP Degrader-3 |

| CAS Number | 2079056-43-0 |

| Molecular Weight | 1295.54 g/mol |

| Molecular Formula | C₆₈H₉₀N₆O₁₇S |

| Target E3 Ligase | von Hippel-Lindau (VHL) |

| Target Protein | FK506-binding protein (FKBP) |

| Solubility (In Vitro) | DMSO: 25 mg/mL (19.30 mM) |

| Storage (Solid / Solvent) | -20°C (Solid, under N₂) / -80°C (In solvent, up to 6 months) |

Tripartite Structural Logic

The molecular weight of 1295.54 Da is a direct consequence of its tripartite architecture, which must bridge two massive protein interfaces without inducing steric clashes.

-

The Target Warhead (FKBP Ligand): The molecule utilizes a synthetic ligand for FKBP (SLF) derivative, specifically featuring a 3,4,5-trimethoxyphenyl moiety. This structure is highly optimized to anchor deeply into the hydrophobic binding pocket of FKBP12.

-

The E3 Recruiter (VHL Ligand): The opposite end features a hydroxyproline-based VHL ligand (a VH032 derivative). The absolute stereochemistry of the (2S, 4R)-4-hydroxyproline core is non-negotiable, as it forms critical hydrogen bonds with the VHL complex.

-

The Linker: Connecting these two ligands is a flexible polyethylene glycol (PEG)-based chain. The causality behind selecting a PEG linker of this specific length is to optimize the "Ternary Complex" geometry. If the linker were too short, the E3 ligase and target protein would sterically repel each other; if too long, the entropic penalty would prevent stable complex formation.

Mechanistic Pathway: The Catalytic Cycle

Unlike traditional occupancy-based inhibitors, PROTAC FKBP Degrader-3 operates via an event-driven catalytic cycle. The compound does not need to inhibit the target's active site; it merely needs to bind long enough to induce ubiquitination.

According to foundational studies evaluating E3 ligase efficiency, treatment with 250 nM of PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of exposure .

Crucially, the specific geometry enforced by the PEG linker restricts the E2 ubiquitin-conjugating enzyme's reach, resulting in the highly specific ubiquitination of a single background lysine (Lys158 ) on the EGFP tag. This demonstrates the profound stereochemical precision of PROTAC-mediated degradation.

Mechanism of target ubiquitination and degradation by PROTAC FKBP Degrader-3.

Self-Validating Experimental Protocols

To accurately evaluate the degradation kinetics of PROTAC FKBP Degrader-3, researchers must employ a self-validating experimental design. This means incorporating specific controls (e.g., proteasome inhibitors) to prove that the observed target loss is definitively caused by UPS-mediated degradation, rather than off-target cytotoxicity or transcriptional suppression.

Phase 1: Reagent Preparation (Addressing High Molecular Weight)

Because PROTAC FKBP Degrader-3 has a high molecular weight (1295.54 Da) and contains lipophilic moieties, it is prone to forming transient colloidal aggregates in aqueous environments.

-

Stock Solution: Dissolve the lyophilized solid in anhydrous DMSO to a concentration of 10 mM.

-

Ultrasonication (Critical Step): Sonicate the vial in a water bath for 3–5 minutes. Causality: This disrupts micelle formation, ensuring a true molecular solution. Failure to sonicate will result in artificially low dosing during in vitro assays.

-

Aliquot Storage: Store aliquots at -80°C under nitrogen. Avoid repeated freeze-thaw cycles, which degrade the PEG linker via oxidative cleavage.

Phase 2: In Vitro Degradation Assay

This protocol utilizes EGFP-FKBP expressing cells to monitor degradation kinetics.

-

Cell Seeding: Seed the target cell line (e.g., HeLa cells stably expressing EGFP-FKBP) in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight at 37°C.

-

Control Pre-treatment (Self-Validation): To prove UPS dependency, pre-treat one control well with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor that inactivates VHL) for 1 hour prior to PROTAC addition.

-

PROTAC Dosing: Treat the cells with 250 nM PROTAC FKBP Degrader-3.

-

Time-Course Incubation: Incubate for 1, 2, 4, and 6 hours to capture the rapid onset of polyubiquitination (occurring <1 hr) and maximal degradation (Dmax).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Add N-ethylmaleimide (NEM) to the lysis buffer to inhibit deubiquitinating enzymes (DUBs) and preserve the ubiquitin chains for analysis.

Phase 3: Immunoblotting and Quantification

-

Protein Separation: Run 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel.

-

Antibody Probing: Probe the membrane with anti-FKBP (or anti-GFP) to observe target depletion, and anti-Ubiquitin to observe the high-molecular-weight smear indicative of polyubiquitination.

-

Validation Check: The well pre-treated with MG132 should show a massive accumulation of ubiquitinated EGFP-FKBP, with zero target degradation, validating the mechanism of action.

Step-by-step experimental workflow for evaluating PROTAC-induced FKBP degradation.

Quantitative Degradation Benchmarks

When executing the protocols above, researchers should benchmark their results against the established kinetic profile of PROTAC FKBP Degrader-3. Deviations from these metrics usually indicate issues with compound solubility, cell permeability, or E3 ligase expression levels in the chosen cell line.

| Kinetic Parameter | Expected Observation | Mechanistic Implication |

| Optimal Concentration | 250 nM | Balances ternary complex formation without inducing the "Hook Effect" (auto-inhibition at high doses). |

| Onset of Polyubiquitination | < 1 hour | Confirms rapid cell permeability and immediate VHL recruitment. |

| Primary Ubiquitination Site | Lys158 (on EGFP-FKBP) | Validates the strict spatial constraints dictated by the PEG linker. |

| Maximal Degradation (Dmax) | > 95% at 6 hours | Demonstrates the highly efficient, catalytic nature of the degrader. |

References

-

Ottis P, Toure M, Cromm PM, Ko E, Gustafson JL, Crews CM. "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 2017. URL:[Link]

High-Precision Characterization of PROTAC FKBP Degrader-3: Binding Kinetics and Ternary Complex Dynamics

Executive Summary & Mechanistic Basis

PROTAC FKBP Degrader-3 (Catalog Ref: HY-135345) is a heterobifunctional small molecule designed to induce the proteasomal degradation of FKBP12 (FK506-binding protein 1A, 12 kDa).[1] Unlike traditional inhibitors that rely solely on occupancy-driven pharmacology, this compound operates via an event-driven mechanism, recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein.[1]

For drug development professionals, characterizing the binding affinity of PROTAC FKBP Degrader-3 to FKBP12 is not merely a measure of "stickiness" (

Chemical Architecture[1]

-

Target Warhead: Synthetic Ligand for FKBP (SLF) motif.

-

E3 Ligase Ligand: VHL-binding motif (Hydroxyproline derivative).[1]

-

Linker: Optimized PEG/alkyl chain to facilitate the necessary spatial proximity between FKBP12 and VHL.

Mechanism of Action

The degradation efficiency relies on the formation of a stable FKBP12 : PROTAC : VHL ternary complex. The binding affinity (

Figure 1: Mechanism of Action. The PROTAC bridges FKBP12 and VHL. High binary affinity to FKBP12 initiates the cascade, but ternary stability drives degradation.

Quantifying Binary Affinity: The Fluorescence Polarization (FP) Standard[1][2]

While Surface Plasmon Resonance (SPR) is valid, Fluorescence Polarization (FP) is the gold standard for FKBP12 binding assays due to the protein's small size (12 kDa).[1] A small tracer (fluorescein-labeled SLF) bound to FKBP12 exhibits high polarization; when PROTAC FKBP Degrader-3 displaces the tracer, polarization drops.[1]

Why FP for FKBP12?

-

Mass Difference: FKBP12 (12 kDa) is significantly larger than the tracer (~0.8 kDa), providing a robust dynamic range (

).[1] -

Throughput: Amenable to 384-well formats for

determination. -

No Immobilization Artifacts: Unlike SPR, FP occurs in free solution, avoiding surface-matrix interference.

Experimental Protocol: Competitive FP Binding Assay

This protocol determines the

Materials Required[3][4][5][6][7]

-

Protein: Recombinant Human FKBP12 (His-tagged or untagged), >95% purity.[1]

-

Tracer: FITC-SLF (Fluorescein-labeled synthetic ligand).[1]

-

Test Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

Plate: Black 384-well low-volume NBS (Non-Binding Surface) microplate.[1]

Step-by-Step Workflow

Step 1: Tracer

Determination (Pre-Validation)

Before testing the PROTAC, you must determine the affinity of your Tracer to FKBP12 to set the correct protein concentration.

-

Prepare a fixed concentration of FITC-SLF (e.g., 5 nM) in Assay Buffer.

-

Titrate FKBP12 (0 nM to 10 µM) across the plate.

-

Incubate for 30 minutes at Room Temperature (RT).

-

Read FP (Ex: 485 nm, Em: 535 nm).

-

Target: Select an FKBP12 concentration that yields ~80% bound tracer (typically near the

of the tracer, ~20–50 nM).

Step 2: PROTAC Competition Assay

-

Preparation: Dilute PROTAC FKBP Degrader-3 in Assay Buffer (top concentration 10 µM, 1:3 serial dilution, 10 points).

-

Master Mix: Prepare a mix of FKBP12 (at concentration determined in Step 1) and FITC-SLF (5 nM).

-

Dispensing: Add 10 µL of PROTAC dilutions to wells.

-

Initiation: Add 10 µL of Master Mix to all wells.

-

Controls:

-

Incubation: 60 minutes at RT, protected from light.

-

Measurement: Read mP values on a multi-mode reader (e.g., BMG PHERAstar or Tecan Spark).

Figure 2: Fluorescence Polarization Workflow. A robust, self-validating path to determine binding constants.

Data Analysis & Interpretation

Calculating

Raw polarization (mP) data is plotted against log[PROTAC] to generate a sigmoidal dose-response curve.[1]

- : Derived from the curve.

- : Concentration of FITC-SLF tracer (e.g., 5 nM).

- : Dissociation constant of the tracer (determined in Step 1).[1]

Expected Values

Based on the SLF warhead architecture, expected values for PROTAC FKBP Degrader-3 are:

| Parameter | Expected Range | Interpretation |

| 20 – 100 nM | High affinity indicates the SLF warhead is accessible and the linker does not sterically hinder binding to FKBP12.[1] | |

| > 90% | At optimal concentrations (e.g., 250 nM), near-complete degradation of FKBP12 is expected in cells.[1] | |

| Hook Effect | > 1–5 µM | At high concentrations, binary complexes saturate both VHL and FKBP12 individually, preventing ternary complex formation. |

Critical Insight: A

significantly higher (weaker) than the parent SLF ligand (approx. 20 nM) suggests "linker collapse," where the linker folds back and interferes with the binding pocket.

From Affinity to Degradation: The Ternary Gap

Possessing high binary affinity (

- (Positive Cooperativity): The PROTAC binds FKBP12 better in the presence of VHL. This creates a stable, productive complex.

- (Negative Cooperativity): The E3 ligase clashes with the target, destabilizing the complex.

Recommendation: If binary affinity (FP assay) is strong (<100 nM) but cellular degradation is weak, perform a TR-FRET Ternary Complex Assay .[1] This uses a Lanthanide-labeled VHL and a Fluorophore-labeled FKBP12 to measure the formation of the {VHL-PROTAC-FKBP12} complex directly.[1]

References

-

MedChemExpress. PROTAC FKBP Degrader-3 Product Datasheet (Cat.[1] No. HY-135345).[1][2] Retrieved from [1][2]

-

Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation.[2][3] ACS Chemical Biology.[2][3] (Describes the foundational chemistry of SLF-VHL conjugates). Retrieved from [1]

-

Bollini, S., et al. (2002). High-throughput Fluorescence Polarization Method for Identification of FKBP12 Ligands.[4] Journal of Biomolecular Screening.[4] (The gold-standard protocol for FKBP12 FP assays). Retrieved from

-

Promega. Ternary Complex Formation Assays. (Methodology for distinguishing binary vs. ternary kinetics). Retrieved from [1]

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Proteolysis: A Technical Deep Dive into PROTAC FKBP Degrader-3 (dTAG-v-1) SAR

Executive Summary

PROTAC FKBP Degrader-3 (commercially synonymous with dTAG-v-1 ) represents a second-generation evolution in the "degradation tag" (dTAG) technology.[1] Unlike its predecessor dTAG-13, which recruits Cereblon (CRBN), Degrader-3 utilizes a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This structural shift addresses critical limitations in the first-generation SAR, specifically eliminating IMiD-associated off-target degradation (e.g., IKZF1/3) and improving solubility and potency in specific cell lines.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of FKBP Degrader-3, detailing the "Linkerology" that governs its ternary complex stability and providing self-validating protocols for its application.[1]

Part 1: Molecular Architecture & Design Logic[1]

The efficacy of PROTAC FKBP Degrader-3 relies on a heterobifunctional architecture designed to bridge the FKBP12^F36V mutant domain and the VHL E3 ligase.

The Warhead: FKBP12^F36V Ligand (SLF Analog)[1]

-

Component: Synthetic Ligand for FKBP (SLF).

-

Mechanism: Binds the "hole" engineered into the FKBP12^F36V mutant (F36V creates a cavity that accepts the bulky substituent of the SLF).

-

SAR Insight: The selectivity is achieved via a "bump-and-hole" strategy.[1] Wild-type FKBP12 does not bind Degrader-3 with high affinity due to steric clash at Phenylalanine-36.[1]

The E3 Recruiter: VHL Ligand

-

Component: Hydroxyproline-based VHL ligand (VH032 derivative).[1]

-

SAR Improvement: First-generation degraders (e.g., dTAG-13) used Thalidomide analogs to recruit CRBN.[1] However, Thalidomide analogs act as "molecular glues" for neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos), causing cytotoxicity unrelated to the target.

-

Advantage: Degrader-3 (VHL-based) abolishes this off-target toxicity , making it the superior tool for studying essential genes or highly sensitive cell lines.[1]

The Linker: PEG Composition

-

Structure: Polyethylene glycol (PEG) chain.[1]

-

SAR Criticality: The linker length in Degrader-3 is optimized to avoid steric clashes between the VHL and FKBP proteins while maintaining enough flexibility to induce the formation of a productive ternary complex.

-

The "Goldilocks" Zone: Too short (<8 atoms) prevents complex formation; too long (>20 atoms) increases entropic cost, reducing potency.[1] Degrader-3 typically utilizes a PEG3-PEG5 motif.[1]

Part 2: SAR Data & Performance Metrics

The following data consolidates comparative SAR studies between CRBN-recruiting (dTAG-13) and VHL-recruiting (Degrader-3/dTAG-v-1) systems.

Table 1: Comparative SAR Profile (Representative Data)

| Feature | dTAG-13 (Generation 1) | PROTAC FKBP Degrader-3 (dTAG-v-1) | SAR Implication |

| E3 Ligase | Cereblon (CRBN) | VHL | VHL is often more highly expressed in specific cancer lines (e.g., HeLa, MCF7).[1] |

| DC50 (Potency) | ~5–10 nM | < 5 nM | Degrader-3 often shows superior potency due to tighter ternary complex cooperativity.[1] |

| Dmax (Efficacy) | > 90% | > 95% | Both achieve deep degradation, but Degrader-3 often acts faster (1-2 hours).[1] |

| Selectivity | Low (Degrades IKZF1/3) | High (No IMiD targets) | Critical: Use Degrader-3 if IKZF1/3 loss affects your phenotype.[1] |

| Hook Effect | Visible > 1 µM | Visible > 5 µM | VHL systems often tolerate higher concentrations before autoinhibition occurs. |

Mechanism of Action: The Ternary Complex

The core of the SAR is the formation of the Target:PROTAC:E3 ternary complex. The diagram below illustrates the pathway and the "Hook Effect" logic essential for experimental design.

Caption: Kinetic pathway of Degrader-3 induced degradation. Note the "Hook Effect" pathway where excess PROTAC prevents ternary complex formation.

Part 3: Experimental Protocols (Self-Validating)

To validate the activity of FKBP Degrader-3, do not rely solely on Western Blots, which are semi-quantitative. Use the HiBiT Lytic Detection System for precise DC50 calculation.

Protocol: Kinetic Degradation Assay (HiBiT)

Principle: The target protein is tagged with an 11-amino acid HiBiT peptide.[1] Upon cell lysis, HiBiT binds with LgBiT (added exogenously) to form functional NanoLuc luciferase. Degradation results in loss of luminescence.

Reagents Required:

-

Cell Line: HEK293 or HeLa expressing FKBP12^F36V-HiBiT.[1]

-

Compound: PROTAC FKBP Degrader-3 (10 mM stock in DMSO).[1]

-

Detection: Nano-Glo® HiBiT Lytic Detection System (Promega).[1]

Step-by-Step Workflow:

-

Seeding (Day 0):

-

Plate 5,000 cells/well in a white, solid-bottom 96-well plate.

-

Incubate overnight at 37°C/5% CO2.

-

Validation Check: Ensure 80-90% confluency on Day 1 to avoid toxicity artifacts.[1]

-

-

Treatment (Day 1):

-

Detection:

-

Data Analysis:

Self-Validation Checkpoint:

-

If the curve goes down and then up at high concentrations (>5 µM), you have observed the Hook Effect , confirming the mechanism is PROTAC-driven and not non-specific toxicity.

-

If MG-132 pretreatment rescues the signal, the degradation is proteasome-dependent.[1]

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Dmax (<50%) | Slow E3 ligase kinetics or low VHL expression.[1] | Verify VHL expression in your specific cell line. Switch to dTAG-13 (CRBN) if VHL is low.[1] |

| Cytotoxicity | Off-target effects or DMSO toxicity.[1] | Use the negative control dTAG-v-1-NEG (diastereomer that cannot bind VHL).[1][3][4] If toxicity persists, it is not mechanism-based.[1] |

| No Degradation | Target localization issues. | FKBP Degrader-3 is cell-permeable but may struggle with nuclear targets compared to smaller ligands.[1] Confirm target accessibility. |

References

-

Nabet, B., et al. (2018).[5] The dTAG system for immediate and target-specific protein degradation.[1][4] Nature Chemical Biology. Link

-

Nabet, B., et al. (2020).[5] Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules.[1] Nature Communications. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link[1]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][4] Nature Chemical Biology. Link

-

Promega Corporation. Nano-Glo® HiBiT Lytic Detection System Protocol.[1]Link[1]

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules | bioRxiv [biorxiv.org]

- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of PROTAC FKBP Degrader-3 in Targeted Protein Degradation

An In-Depth Technical Guide:

Foreword: A Paradigm Shift in Pharmacological Intervention

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations, leaving a vast portion of the proteome, including scaffold proteins and non-enzymatic targets, deemed "undruggable".[1][2][3] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of mere inhibition, TPD co-opts the cell's own machinery to completely eliminate a target protein.[1][4]

At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules act as a molecular bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the cell's protein disposal system.[5][6][7] This induced proximity triggers the tagging of the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[5][] Because the PROTAC molecule is released after degradation, it can act catalytically, with a single molecule triggering the destruction of multiple target proteins.[1][9]

This guide provides an in-depth technical examination of a specific and potent research tool: PROTAC FKBP Degrader-3 . We will dissect its components, elucidate its mechanism of action, and provide field-proven experimental protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive manual for leveraging this technology.

Section 1: Deconstructing PROTAC FKBP Degrader-3

The efficacy of any PROTAC is contingent on the precise selection of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[10][11][12] PROTAC FKBP Degrader-3 is a well-defined chemical probe that exemplifies a rational design approach to targeted degradation.

The Target: The FK506-Binding Protein (FKBP) Family

The FKBP family of proteins are highly conserved immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles as molecular chaperones in protein folding, receptor signaling, and protein trafficking.[13][14][15] The archetypal member, FKBP12, is a ubiquitously expressed, 12 kDa protein that binds the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[16][17][18] The involvement of FKBPs in diverse cellular pathways has linked them to numerous diseases, including cancers and neurodegenerative disorders, making them attractive therapeutic targets.[13][16][19] For instance, targeting FKBP12 has been shown to potentiate bone morphogenetic protein (BMP) signaling and induce apoptosis in multiple myeloma cells, highlighting a potential therapeutic avenue that can be explored with a degradation strategy.[19][20]

The E3 Ligase Recruitment: Hijacking the von Hippel-Lindau (VHL) Complex

The human genome encodes over 600 E3 ubiquitin ligases, yet the majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][21][22] PROTAC FKBP Degrader-3 incorporates a ligand for VHL.[23][24][25][26]

The choice of E3 ligase is a critical design parameter that influences a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. VHL and CRBN represent distinct paradigms for substrate recognition.[]

-

Von Hippel-Lindau (VHL): A component of the Cullin-2 RING ligase complex, VHL acts as a "pivoting clamp," recognizing specific hydroxy-proline motifs with high specificity.[] It has a broad subcellular localization, found in both the cytoplasm and the nucleus, making a wide range of targets accessible.[]

-

Cereblon (CRBN): As the substrate receptor for the Cullin-4A ligase complex, CRBN functions more like a "pivoting door," demonstrating greater tolerance for diverse neosubstrates.[] It is primarily localized to the nucleus.[]

By recruiting VHL, PROTAC FKBP Degrader-3 leverages a well-characterized E3 ligase with a distinct substrate recognition mechanism and broad cellular access.

The Linker: The Unsung Hero of Ternary Complex Formation

The chemical linker connecting the FKBP and VHL ligands is not merely a passive tether. Its length, composition, and attachment points are critical variables that dictate the geometry and stability of the ternary complex (FKBP-PROTAC-VHL).[11][12] An optimal linker ensures a productive orientation between the E3 ligase and the target, facilitating efficient ubiquitin transfer to surface-exposed lysine residues on the target protein.[28]

Molecular Profile of PROTAC FKBP Degrader-3

For clarity and reproducibility in research, precise identification of chemical probes is paramount.

| Identifier | Value | Reference(s) |

| Common Name | PROTAC FKBP Degrader-3 | [23][24] |

| CAS Number | 2079056-43-0 | [29][30] |

| Molecular Formula | C68H90N6O17S | [29][30] |

| Molecular Weight | 1295.54 g/mol | [30] |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [23][26] |

| Target Protein Family | FK506-Binding Proteins (FKBPs) | [23][30] |

Section 2: Mechanism of Action: A Catalytic Cycle of Destruction

PROTAC FKBP Degrader-3 orchestrates the degradation of FKBP proteins through a four-step, event-driven process that leverages the cell's endogenous Ubiquitin-Proteasome System (UPS).[1][5]

-

Ternary Complex Formation: The PROTAC, being bifunctional, first binds to both an FKBP protein and the VHL E3 ligase complex simultaneously, forming a key ternary complex.[5][] The stability and conformation of this complex are crucial for the subsequent steps.[31]

-

Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity to the FKBP target. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto accessible lysine residues on the surface of the FKBP protein.[21] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[]

-

Proteasomal Degradation: The polyubiquitinated FKBP protein is recognized and unfolded by the 26S proteasome, which then proteolytically degrades it into small peptides.[5]

-

Catalytic Release and Recycling: Following the degradation of the target, PROTAC FKBP Degrader-3 dissociates from the complex and is free to bind to another FKBP protein and E3 ligase, initiating a new cycle of degradation.[5][9]

Section 3: A Guide to Experimental Validation

As a Senior Application Scientist, my imperative is to bridge theory with practice. A PROTAC's activity cannot be assumed; it must be rigorously validated through a systematic series of experiments. The following protocols provide a self-validating framework to characterize the activity of PROTAC FKBP Degrader-3.

Objective 1: Confirming Target Degradation and Potency (DC₅₀ & Dₘₐₓ)

The first and most fundamental question is: does the compound degrade the target protein? Western blotting is the gold-standard endpoint assay for quantifying changes in total protein levels.[32][33]

This protocol determines the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[34]

-

Cell Seeding: Plate cells (e.g., a human cell line endogenously expressing FKBP12, like HEK293 or MM.1S) in 6-well plates. Seed at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere and recover overnight.

-

PROTAC Preparation: Prepare a 10 mM stock solution of PROTAC FKBP Degrader-3 in DMSO. Perform serial dilutions in complete growth medium to create a dose-response range (e.g., 0.1 nM to 10,000 nM). Critically, ensure the final DMSO concentration is constant across all wells and does not exceed 0.1% to prevent solvent-induced artifacts.[34]

-

Cell Treatment: Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a "vehicle-only" control (0.1% DMSO).

-

Incubation: Incubate cells for a fixed duration (e.g., 24 hours) at 37°C. This endpoint should be chosen based on preliminary time-course experiments.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Quantification & Electrophoresis: Clarify the lysate by centrifugation. Determine the total protein concentration of the supernatant using a BCA assay. Normalize the protein content for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.

-

Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST. Probe with a primary antibody specific for your FKBP target (e.g., anti-FKBP12) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Data Analysis: Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate. Quantify band intensities using densitometry software. Normalize the FKBP band intensity to the loading control for each lane. Plot the normalized FKBP levels against the log of the PROTAC concentration and fit a variable slope (four-parameter) dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[35]

| Concentration (nM) | Normalized FKBP12 Level (%) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 8 |

| 10000 | 9 (Hook Effect) |

| Calculated DC₅₀ | ~12 nM |

| Calculated Dₘₐₓ | ~92% |

| Note: This data is for illustrative purposes only. The "hook effect" at high concentrations is a known phenomenon for PROTACs, where efficacy decreases due to the formation of non-productive binary complexes, hindering ternary complex formation.[2] |

Objective 2: Elucidating Degradation Kinetics

Endpoint assays are informative but blind to the dynamics of degradation. Live-cell kinetic assays are essential to understand how quickly and for how long a PROTAC works.[36][37][38]

This protocol uses Promega's HiBiT technology, where the target protein is tagged with a small 11-amino-acid peptide. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein.[36]

-

Cell Line Generation: Generate a stable cell line expressing the FKBP target protein fused with a HiBiT tag (e.g., FKBP12-HiBiT).

-

Cell Seeding: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate suitable for luminescence readings.

-

Treatment: Prepare and add PROTAC dilutions as described in Protocol 1.

-

Kinetic Measurement: Place the plate in a plate reader equipped with a luminometer and gas/temperature control (37°C, 5% CO₂). At specified time intervals (e.g., every 30 minutes for 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and provides the LgBiT and substrate. Record the luminescent signal.

-

Data Analysis: Normalize the luminescence at each time point to the vehicle control. Plot the normalized protein levels over time for each concentration. From these curves, key kinetic parameters can be derived.

| Parameter | Description | Importance |

| DC₅₀ | Concentration for 50% degradation. | Measures potency. |

| Dₘₐₓ | Maximum degradation achieved. | Measures efficacy. |

| k_deg | Degradation rate constant. | Measures the speed of degradation. |

| Time to Dₘₐₓ | Time required to reach maximal degradation. | Indicates onset and speed of action. |

| Duration of Effect | Time the protein level remains suppressed. | Informs on the persistence of the effect. |

| References for kinetic parameter definitions:[38][39] |

Objective 3: Validating the Mechanism of Action

Confirming that the observed protein loss is due to the intended PROTAC mechanism is a hallmark of rigorous scientific inquiry.

These experiments are typically run for a single, effective concentration of the PROTAC (e.g., 10x DC₅₀) and analyzed by Western blot.

-

Experimental Setup: Seed cells as for a standard Western blot experiment.

-

Pre-treatment Conditions (Incubate for 1-2 hours prior to PROTAC addition):

-

Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 100 nM Carfilzomib).[18][21]

-

Ubiquitination Dependence: Pre-treat cells with an E1 activating enzyme inhibitor (e.g., 1 µM MLN4924).[18]

-

Ternary Complex Dependence (Competition): Pre-treat cells with a high concentration of a free VHL ligand or a free FKBP ligand (e.g., 10-100x the PROTAC concentration).[35]

-

-

PROTAC Treatment: Add PROTAC FKBP Degrader-3 to the pre-treated wells (and to a positive control well with no pre-treatment).

-

Analysis: Incubate for the time required to achieve Dₘₐₓ, then harvest and analyze via Western blot as per Protocol 1.

Expected Outcomes: Degradation of FKBP should be observed in the positive control but should be "rescued" (i.e., blocked) in all pre-treatment conditions. This confirms the degradation is proteasome-dependent, requires ubiquitination, and is mediated by the formation of the specific FKBP-PROTAC-VHL ternary complex.

Section 4: Concluding Remarks

PROTAC FKBP Degrader-3 serves as more than just a tool for eliminating FKBP proteins; it is a model for understanding the principles of VHL-mediated targeted protein degradation. The experimental framework provided in this guide—moving from confirmation of degradation to kinetic profiling and rigorous mechanistic validation—represents a robust strategy applicable to the development and characterization of any PROTAC molecule.

The field of TPD is rapidly advancing. The exploration of novel E3 ligases, the development of tissue-selective degraders, and strategies to overcome potential resistance mechanisms are active areas of research.[21] By applying the systematic, causality-driven experimental approach detailed here, researchers can generate high-quality, reproducible data, contributing to the collective effort to unlock the full therapeutic potential of this transformative technology.

References

- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025, October 23). Vertex AI Search.

- PROTAC FKBP Degrader-3. MedchemExpress.com.

- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers.

- Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. PMC.

- FKBP Family Proteins: Immunophilins with Versatile Biological Functions.

- Protac Technology in Cancer Drug Development– A Review. Ijaresm.

- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2025, October 13). MDPI.

- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI.

- FKBP Family Proteins: Immunophilins with Vers

- FKBP Ligands—Where We Are and Where to Go? PMC - NIH.

- FKBP Family Proteins: Immunophilins with Versatile Biological Functions. (2008, July 18). Neurosignals.

- How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.

- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC.

- PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Upd

- FKBP Ligands—Where We Are and Where to Go? (2018, December 4). Frontiers.

- E3 Ligase Ligands in PROTAC. Precise PEG.

- Review of Targeted Protein Degradation (TPD) Technology. (2023, March 21). BOC Sciences.

- Investigating protein degradability through site-specific ubiquitin ligase recruitment. (2024, December 13). bioRxiv.

- PROTAC FKBP Degrader-3, 2079056-43-0. BroadPharm.

- PROTACs: A Practical Guide. (2022, August 11). Biocompare: The Buyer's Guide for Life Scientists.

- Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. (2024, February 29). Journal of Student Research.

- PROTAC FKBP Degrader-3(Yale University)

- E3 ligase ligands optimiz

- Capturing degrader efficacy through live-cell kinetics. (2025, August 12). Drug Discovery News.

- PROTAC Design. BioSolveIT.

- Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Promega.

- Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. (2025, October 1). PubMed.

- dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader. (2020, November 25). MedChemExpress.

- A Roadmap for PROTAC Development. (2019, January 14). Promega Connections.

- Cell-based protein degrader assays for micropl

- Early-Stage Considerations for PROTAC Development: From Design to Preclinical Readiness. (2025, November 20). WuXi AppTec.

- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). eScholarship.org.

- PROTAC FKBP Degrader-3. MedChemExpress.

- Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. Benchchem.

- Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. (2023, September 29). bioRxiv.

- Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). PMC.

- PROTAC FKBP Degrader-3. Xcess Biosciences.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.

- Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. PMC.

- PROTAC FKBP Degrader-3 - 50 mg. Tebubio.

- Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.

Sources

- 1. jsr.org [jsr.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. escholarship.org [escholarship.org]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 6. biocompare.com [biocompare.com]

- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. biosolveit.de [biosolveit.de]

- 12. promegaconnections.com [promegaconnections.com]

- 13. researchgate.net [researchgate.net]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. karger.com [karger.com]

- 16. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. PROTAC FKBP Degrader-3, 2079056-43-0 | BroadPharm [broadpharm.com]

- 25. xcessbio.com [xcessbio.com]

- 26. tebubio.com [tebubio.com]

- 28. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]

- 29. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 30. file.medchemexpress.com [file.medchemexpress.com]

- 31. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 32. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. biorxiv.org [biorxiv.org]

- 36. bitesizebio.com [bitesizebio.com]

- 37. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]

- 38. bmglabtech.com [bmglabtech.com]

- 39. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]

Technical Assessment: Cell Permeability & Physicochemical Profiling of PROTAC FKBP Degrader-3

Topic: PROTAC FKBP Degrader-3 Cell Permeability Properties Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists[1]

Executive Summary

PROTAC FKBP Degrader-3 (Catalog: HY-135345; Chemical ID: Compound 10, Ottis et al., 2017) represents a canonical "Beyond Rule of 5" (bRo5) chemical probe. Designed to induce the degradation of FKBP12 (or FKBP-tagged fusion proteins) by recruiting the VHL (von Hippel-Lindau) E3 ligase, this molecule serves as a critical case study in the permeability challenges facing heterobifunctional degraders.[1]

With a molecular weight exceeding 1200 Da and significant polar surface area, FKBP Degrader-3 defies traditional Lipinski parameters. Its cellular activity is not solely defined by thermodynamic binding affinity (

Molecular Architecture & Physicochemical Determinants[2]

The permeability of PROTAC FKBP Degrader-3 is governed by its tripartite structure. Unlike small molecule inhibitors, its physicochemical profile requires an analysis of chameleonicity —the ability of the molecule to collapse its conformation to hide polar groups during membrane transit.

Structural Components[1][2][3]

-

Warhead (POI Ligand): Synthetic ligand for FKBP (SLF analog) or AP1867 derivative.[2]

-

E3 Ligand: VHL-recruiting moiety (typically a hydroxyproline derivative).[1]

-

Linker: PEG/Alkyl chain that determines flexibility and TPSA (Topological Polar Surface Area).

Physicochemical Profile (Data Summary)

| Property | Value / Characteristic | Impact on Permeability |

| Molecular Weight | ~1295.54 Da | High Barrier: Significantly slows passive diffusion rates compared to Ro5 drugs (<500 Da).[1] |

| TPSA | > 200 Ų (Est.) | High Barrier: High polarity increases desolvation penalty before entering the lipid membrane. |

| cLogP | Variable (High) | Moderate: Lipophilicity drives membrane partitioning but exacerbates non-specific binding/trapping in membranes. |

| H-Bond Donors | > 5 | High Barrier: Increases water solvation shell, requiring energy to shed during permeation. |

| Solubility | DMSO: 25 mg/mL | Operational: Low aqueous solubility complicates assay readout (requires BSA/additives). |

The "Chameleonic" Hypothesis

For bRo5 molecules like FKBP Degrader-3, permeability often depends on the formation of intramolecular hydrogen bonds (IMHBs) .[1] In the low-dielectric environment of the cell membrane, the linker may fold onto the VHL or FKBP ligand, effectively "shielding" polar atoms and reducing the apparent TPSA.[1]

Caption: Theoretical model of conformational collapse (chameleonicity) allowing high-MW PROTACs to traverse lipid bilayers.

Permeability Profiling: Methodologies & Data Interpretation

Standard ADME assays (e.g., standard Caco-2 pH 7.4) often yield false negatives for PROTACs due to high non-specific binding to plasticware or cell membranes. The following protocols are optimized for FKBP Degrader-3.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Assess passive diffusion without transporter interference.

-

Optimization for FKBP Degrader-3: Use Bio-mimetic Lipid PAMPA rather than standard Hexadecane. The inclusion of phospholipids is crucial to mimic the bilayer interaction of bRo5 molecules.

Caco-2 Permeability (Bi-Directional)

Purpose: Determine efflux ratio (P-gp/BCRP liability). VHL ligands are known P-gp substrates; thus, FKBP Degrader-3 likely exhibits asymmetric transport (

Critical Protocol Modification: The "Sink" Condition

Because FKBP Degrader-3 is highly lipophilic and low-solubility, it may saturate the receiver compartment or stick to the receiver plate, leading to artificially low

-

Receiver Buffer: Must contain 1% BSA (Bovine Serum Albumin) or surfactant (e.g., TPGS) to act as a "sink," maintaining the concentration gradient and preventing plastic adsorption.

Cellular Target Engagement (The Ultimate Proxy)

Since physical permeability assays can be noisy, functional permeability is best measured via NanoBRET or HiBiT degradation kinetics.

-

Metric:

(Concentration for 50% degradation) is a composite of Permeability + Ternary Complex Formation + Ubiquitination. -

Comparison: If Biochemical

is low (nM) but Cellular

Experimental Protocol: Optimized Caco-2 for PROTACs

Objective: Accurately measure

Materials

-

Cells: Caco-2 (21-day differentiated monolayers).

-

Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).

-

Transport Buffer: HBSS (pH 7.4).

-

Sink Additive: BSA (Fatty acid-free) or 0.5% Captisol.

-

Analysis: LC-MS/MS (MRM mode).

Workflow

-

Equilibration: Wash cells with HBSS (37°C). Measure TEER (Target: >300

). -

Dosing Solution: Dilute FKBP Degrader-3 to 1-5

M in HBSS. (Avoid higher concentrations to prevent precipitation).-

Note: Keep final DMSO < 0.5%.[3]

-

-

Setup (A

B):-

Apical (Donor): 1

M Compound in HBSS. -

Basolateral (Receiver): HBSS + 4% BSA (The Sink).

-

-

Setup (B

A):-

Basolateral (Donor): 1

M Compound in HBSS. -

Apical (Receiver): HBSS + 4% BSA .

-

-

Incubation: 2 hours at 37°C with shaking (critical to reduce unstirred water layer effects).

-

Sampling:

-

Take aliquots from Donor (T=0, T=120) and Receiver (T=120).

-

Crash: Mix samples 1:1 with Acetonitrile (containing Internal Standard) immediately to prevent sticking.

-

-

Calculation:

Where

Mechanistic Pathway & Troubleshooting

Understanding the failure modes of FKBP Degrader-3 permeability is essential for optimization.[1]

Caption: Major transport and resistance mechanisms affecting intracellular concentration of FKBP Degrader-3.

Troubleshooting Low Activity

If FKBP Degrader-3 shows poor degradation (

-

Check Efflux: Perform Caco-2 +/- Verapamil (P-gp inhibitor). If

increases, the VHL ligand is likely being pumped out.[1] -

Check Solubility: If recovery in Mass Balance is < 70%, the compound is precipitating or sticking to the plate. Use glass inserts or higher BSA.

References

-

Ottis, P., et al. (2017).[1][4] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[4] Link

- Core reference for the synthesis and characteriz

-

Matsson, P., & Kihlberg, J. (2017). "How Big Is Too Big for Cell Permeability?" Journal of Medicinal Chemistry, 60(5), 1662–1664. Link

- Authoritative review on bRo5 permeability and chameleonicity.

-

Foley, C. A., et al. (2020).[1][5] "Drug-like Properties of PROTACs: A Permeability Perspective." ACS Medicinal Chemistry Letters. Link

- Detailed discussion on PAMPA/Caco-2 optimiz

-

MedChemExpress (MCE). "PROTAC FKBP Degrader-3 Product Datasheet (HY-135345)." Link

-

Source for physicochemical data and solubility profiles.[4]

-

Sources

- 1. PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

Methodological & Application

Application Note: Standard Protocol for In Vitro Characterization of PROTAC FKBP Degrader-3

Introduction & Mechanism of Action

PROTAC FKBP Degrader-3 (MedChemExpress Cat. No. HY-135345; CAS 2079056-43-0) is a heterobifunctional small molecule designed to induce the targeted degradation of FKBP12 (FK506-binding protein 12). Unlike the dTAG system which targets a mutant FKBP12^F36V tag, FKBP Degrader-3 typically targets wild-type FKBP domains, making it a powerful tool for studying PROTAC mechanics and E3 ligase biology.

Mechanism of Action (MoA)

The molecule functions as a molecular bridge:

-

Warhead: Binds to the FKBP12 protein.

-

E3 Ligand: Binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

-

Linker: Connects the two moieties, facilitating the formation of a ternary complex (FKBP12-PROTAC-VHL).

Once the ternary complex is formed, VHL recruits an E2 ubiquitin-conjugating enzyme, transferring ubiquitin to surface lysines on FKBP12. This polyubiquitination marks FKBP12 for recognition and degradation by the 26S proteasome.

MoA Visualization

Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3.[2] The molecule bridges FKBP12 and VHL, triggering ubiquitination and proteasomal degradation.

Compound Handling & Preparation[2][4]

Proper handling is critical for reproducibility. PROTACs are often high molecular weight (>800 Da) and lipophilic, presenting solubility challenges.

| Parameter | Specification |

| Molecular Weight | 1295.54 g/mol |

| Solubility (In Vitro) | DMSO: ≥ 25 mg/mL (19.30 mM).[3] Requires sonication.[2][3] |

| Storage (Powder) | -20°C (stable for 3 years); store under nitrogen/argon if possible. |

| Storage (In DMSO) | -80°C (6 months). Avoid repeated freeze-thaw cycles. |

Preparation Protocol:

-

Stock Solution (10 mM): Dissolve 1 mg of powder in 77.2 µL of anhydrous DMSO.

-

Dissolution: Vortex for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes until the solution is perfectly clear.

-

Aliquot: Dispense into single-use aliquots (e.g., 10-20 µL) to prevent moisture absorption, which can degrade the linker or cause precipitation.

Assay 1: Cellular Degradation (Western Blot)

This is the "Gold Standard" assay to determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).

Experimental Design

-

Cell Line: HeLa or HEK293 (Endogenous FKBP12 is abundant).

-

Controls (Critical for Validity):

-

Vehicle: DMSO (0.1%).

-

Negative Control: Epoxomicin or MG-132 (Proteasome Inhibitor) + PROTAC.

-

Competition Control: Molar excess of free VHL ligand or FKBP ligand (prevents ternary complex).

-

Step-by-Step Protocol

Day 1: Seeding

-

Seed HeLa cells in 6-well plates at

cells/well in DMEM + 10% FBS. -

Incubate overnight at 37°C, 5% CO2.

Day 2: Treatment

-

Dose-Response: Prepare serial dilutions of FKBP Degrader-3 in warm media. Recommended range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

-

Note: Include a high concentration (10 µM) to check for the Hook Effect (reduced degradation due to binary complex saturation).

-

-

Time-Course: Treat cells with a fixed concentration (e.g., 100 nM) and harvest at 0h, 2h, 4h, 8h, 16h, 24h.

-

Mechanistic Rescue (Optional): Pre-treat one set of wells with 10 µM MG-132 for 1 hour before adding PROTAC.

Day 3: Lysis & Western Blot

-

Wash cells 2x with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail (essential to prevent post-lysis degradation).

-

Clarify lysates (14,000 x g, 10 min, 4°C).

-

Perform BCA assay to normalize protein loading (20 µ g/lane ).

-

Immunoblotting:

-

Primary Ab: Anti-FKBP12 (e.g., Abcam ab2918).

-

Loading Control: Anti-GAPDH or Anti-Vinculin.

-

Secondary Ab: HRP-conjugated species-specific IgG.

-

Data Analysis

Quantify band intensity using ImageJ. Plot "Relative FKBP12 Abundance" (normalized to Loading Control and DMSO) vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate DC50.

Assay 2: Biochemical Ternary Complex Formation (AlphaLISA)

Before cellular testing, validating that the PROTAC can bridge the recombinant proteins is highly recommended.

Principle

AlphaLISA measures the proximity of two beads. If the PROTAC successfully bridges FKBP12 and VHL, the Donor bead (on one protein) excites the Acceptor bead (on the other), emitting a signal.

Protocol Overview

-

Reagents: Recombinant GST-FKBP12, His-VHL complex, Anti-GST Acceptor beads, Anti-His Donor beads.

-

Reaction:

-

Mix GST-FKBP12 (10 nM) and His-VHL (10 nM) in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20).

-

Add serial dilutions of FKBP Degrader-3.

-

Incubate 60 min at RT.

-

Add Acceptor and Donor beads. Incubate 60 min in dark.

-

-

Read: Measure signal on an EnVision or compatible plate reader.

-

Result: You should see a bell-shaped curve. The rising phase indicates ternary complex formation; the falling phase (Hook Effect) indicates saturation of individual proteins by the PROTAC.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating FKBP Degrader-3 activity in cells.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Degradation | Poor cell permeability. | Verify solubility. Try a longer incubation time (up to 24h). Ensure VHL is expressed in your cell line. |

| Hook Effect | Concentration too high. | The "Hook Effect" occurs when excess PROTAC saturates E3 and POI independently, preventing dimerization. Test lower concentrations (1-100 nM). |

| Cytotoxicity | Off-target effects.[4] | Perform a CellTiter-Glo viability assay in parallel. FKBP12 degradation itself is usually not toxic. |

| Variable Bands | Post-lysis degradation. | Work strictly on ice. Add fresh protease inhibitors. Boil samples immediately after adding loading buffer. |

References

-

Ottis, P., et al. (2017).[1][2] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[2]

-

Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[5][6][][8] Nature Chemical Biology, 14, 431–441.

-

MedChemExpress. "PROTAC FKBP Degrader-3 Product Information."

Sources

- 1. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 8. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]

Application Note: Optimizing Concentration Ranges and Dosing Protocols for PROTAC FKBP Degrader-3

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Ternary Complex Kinetics, and Self-Validating Dosing Methodologies

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. PROTAC FKBP Degrader-3 (also referenced in literature as Compound 10) is a highly potent, heterobifunctional molecule engineered to selectively degrade FK506-binding protein (FKBP) fusion constructs[1]. By bridging the target protein with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it hijacks the ubiquitin-proteasome system (UPS) to induce rapid proteolysis[1].

This application note provides an authoritative guide on the optimal concentration ranges for PROTAC FKBP Degrader-3, detailing the causality behind dosing limits (e.g., the "hook effect"), formulation strategies for its high molecular weight (1295.54 Da)[2], and self-validating experimental protocols designed to ensure high-fidelity data in both in vitro and in vivo settings.

Mechanistic Overview & Target Engagement

PROTAC FKBP Degrader-3 consists of three distinct chemical moieties: an FKBP-binding ligand, a rationally designed linker, and a VHL-recruiting ligand[3]. The efficacy of this degrader is dictated by its ability to form a stable ternary complex (Target–PROTAC–E3 Ligase)[4].

Unlike traditional small-molecule inhibitors that rely on sustained active-site occupancy, PROTACs operate catalytically. Literature demonstrates that PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of treatment[1]. Interestingly, due to the specific spatial orientation enforced by the VHL-recruiting linker, ubiquitination is highly localized; upon recruiting endogenous VHL, only a single EGFP background lysine (Lys158) is ubiquitylated[1].

Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3 mediated ternary complex formation and UPS degradation.

Dosing Optimization: The Causality of the "Hook Effect"

A critical failure point in PROTAC experimental design is the assumption that "more is better." Because PROTACs require the formation of a tripartite complex, their dose-response curves are uniquely bell-shaped.

-

Sub-optimal Dosing (< 50 nM): Insufficient PROTAC molecules are present to bridge the target and the E3 ligase, leading to incomplete degradation.

-

Optimal Dosing (100 nM – 250 nM): Time-course studies confirm that 250 nM is the optimal concentration for PROTAC FKBP Degrader-3 to induce maximum polyubiquitination within 1 hour[1]. At this concentration, the stoichiometry perfectly favors ternary complex formation.

-

Excessive Dosing (> 5 μM) - The Hook Effect: At high concentrations, PROTAC molecules independently saturate the binding sites of both the FKBP target and the VHL ligase[5]. This forms separate binary complexes (FKBP-PROTAC and VHL-PROTAC) that sterically repel each other, completely halting target degradation.

Figure 2: The stoichiometric logic governing the PROTAC Hook Effect.

Physicochemical Profiling & Formulation Strategy

PROTACs inherently violate Lipinski's Rule of Five due to their bifunctional nature. PROTAC FKBP Degrader-3 has a high molecular weight (1295.54) and is highly lipophilic[2]. Consequently, improper formulation will lead to precipitation, phase separation, and false-negative degradation results.

Quantitative Formulation Data Summary

| Formulation Type | Solvent Composition | Max Solubility | Visual State | Preparation Notes |

| In Vitro Stock | 100% DMSO | 25 mg/mL (19.30 mM) | Clear | Requires ultrasonication. DMSO is hygroscopic; use freshly opened vials[2]. |

| In Vivo (Option A) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (1.93 mM) | Clear | Add solvents sequentially. PEG300/Tween-80 act as critical surfactants[2]. |

| In Vivo (Option B) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.93 mM) | Clear | Ideal for highly lipophilic administration routes[2]. |

| In Vivo (Option C) | 10% DMSO + 90% (20% SBE-β-CD in saline) | 5 mg/mL (3.86 mM) | Suspended | Requires ultrasonication. Suitable for IP/Oral dosing[2]. |

Self-Validating Experimental Protocols

To establish trustworthiness in your data, every PROTAC assay must be a "self-validating system." This means integrating mechanistic controls directly into the workflow to prove that the observed degradation is strictly dependent on the UPS and the specific E3 ligase, rather than off-target cytotoxicity.

Protocol A: In Vitro Dosing & Kinetic Profiling

Objective: Determine the precise degradation kinetics of FKBP-fusion proteins while validating the VHL-UPS pathway.

Step-by-Step Methodology:

-

Stock Preparation: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock. Sonicate in a water bath for 5–10 minutes until completely dissolved[2]. Causality: Sonication provides the kinetic energy required to break intermolecular hydrophobic interactions of the 1295 Da molecule.

-

Cell Seeding: Seed HEK293T or relevant target cells expressing the FKBP-fusion construct at 70% confluency in 6-well plates.

-

Control Pre-treatment (The Self-Validation Step):

-

Well 1 (Vehicle): 0.1% DMSO.

-

Well 2 (Proteasome Control): Pre-treat with 10 μM MG132 for 1 hour.

-

Well 3 (Ligase Control): Pre-treat with an excess (10 μM) of VHL ligand (e.g., VH032) to competitively block the E3 ligase[5].

-

-

PROTAC Dosing: Spike PROTAC FKBP Degrader-3 into the culture media to achieve a final concentration of 250 nM across all experimental wells[1].

-

Kinetic Harvesting: Harvest cells at 1h, 4h, 12h, and 24h post-treatment. Note: Polyubiquitination should be detectable via Western Blot within the first hour[1].

-

Analysis: Perform immunoblotting against the FKBP tag.

-

Expected Result: Complete degradation in standard wells; rescued protein levels in the MG132 and VHL-competitor wells, validating the mechanism.

-

Protocol B: In Vivo Pharmacokinetic Formulation (Clear Solution)

Objective: Prepare a stable, precipitate-free formulation for systemic animal dosing.

Step-by-Step Methodology:

-

Primary Solubilization: Dissolve the required mass of PROTAC FKBP Degrader-3 in 10% (by final volume) DMSO. Vortex vigorously.

-

Surfactant Addition: Add 40% (by final volume) PEG300. Vortex for 2 minutes. Causality: PEG300 acts as a co-solvent, wrapping the hydrophobic core of the PROTAC.

-

Micelle Formation: Add 5% (by final volume) Tween-80. Sonicate for 5 minutes. Causality: Tween-80 lowers the surface tension, allowing the formation of stable micelles that will protect the PROTAC from precipitating in the aqueous phase.

-

Aqueous Dilution: Slowly add 45% (by final volume) sterile Saline dropwise while continuously vortexing[2].

-

Validation: Visually inspect the solution against a light source. It must be a clear solution (solubility ≥ 2.5 mg/mL)[2]. Administer immediately to prevent long-term phase separation.

References

-

Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation Source: ACS Chemical Biology, Ottis P, et al. (2017) URL:[Link]

-

Degradation of proteins by PROTACs and other strategies Source: Acta Pharmaceutica Sinica B (via NIH PMC) URL:[Link]

-

Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Time-Course Degradation Analysis using PROTAC FKBP Degrader-3

Abstract & Introduction

Targeted Protein Degradation (TPD) represents a paradigm shift from occupancy-based inhibition to event-driven elimination. PROTAC FKBP Degrader-3 is a specific heterobifunctional molecule designed to recruit the Von Hippel-Lindau (VHL) E3 ligase to FKBP12 (or FKBP12-tagged fusion proteins), triggering polyubiquitination and subsequent proteasomal degradation.

Unlike dTAG-13 (which recruits Cereblon), PROTAC FKBP Degrader-3 utilizes the VHL pathway. This distinction is critical for experimental design, as degradation kinetics, cell-line compatibility (VHL expression levels), and potential off-target profiles differ between E3 ligases.

This guide details the protocol for establishing a high-resolution time-course analysis. Accurately mapping degradation kinetics (

Mechanism of Action

The efficiency of PROTAC FKBP Degrader-3 relies on the formation of a productive ternary complex.[1] The molecule acts as a bridge: one end binds the FKBP12 domain (via a synthetic ligand like SLF), and the other binds the VHL E3 ligase.

Diagram 1: The Ubiquitin-Proteasome Degradation Cascade

Caption: Mechanism of PROTAC FKBP Degrader-3.[2][3][4] The molecule induces proximity between VHL and FKBP12, leading to ubiquitination. Note the catalytic recycling of the PROTAC molecule.

Experimental Design Strategy

The "Hook Effect" Consideration

Before performing a time course, a dose-response (concentration) experiment is mandatory. PROTACs exhibit a bell-shaped response. At high concentrations, binary complexes (PROTAC-VHL and PROTAC-FKBP) saturate the binding sites, preventing the formation of the necessary ternary complex.

-

Recommended Test Range: 0.1 nM – 10 µM (Log scale).

-

Target Concentration for Time Course: Select the lowest concentration that achieves